molecular formula C19H13ClO4 B12121186 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate

4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B12121186
M. Wt: 340.8 g/mol
InChI Key: ZAHIHWZVFPTGJS-RUDMXATFSA-N
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Description

4-Methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic coumarin derivative esterified with a (2E)-3-(4-chlorophenyl)prop-2-enoate group. The coumarin core (4-methyl-2-oxochromen-7-yl) provides a planar aromatic system, while the (2E)-configured propenoate group introduces steric and electronic effects due to the 4-chlorophenyl substituent.

Properties

Molecular Formula

C19H13ClO4

Molecular Weight

340.8 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-15(7-8-16(12)17)23-18(21)9-4-13-2-5-14(20)6-3-13/h2-11H,1H3/b9-4+

InChI Key

ZAHIHWZVFPTGJS-RUDMXATFSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxochromen-7-ol and 4-chlorocinnamic acid.

    Esterification Reaction: The key step in the synthesis is the esterification of 4-methyl-2-oxochromen-7-ol with 4-chlorocinnamic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bond in the prop-2-enoate moiety.

    Substitution: The aromatic ring in the chromenone core and the 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate depends on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

  • 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (): This analogue replaces the 4-chlorophenyl group with a 4-dimethylaminophenyl moiety. The compound exhibits a melting point of 192°C and IR absorption at 1712 cm⁻¹ (C=O stretch), similar to the parent structure .
  • (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ():
    A chalcone derivative with a 4-chlorophenyl group, this compound shares the halogenated aryl motif but lacks the coumarin core. Crystallographic studies show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular packing and solubility. Such geometric variations highlight the impact of core structure on material properties .

Property 4-Methyl-2-oxochromen-7-yl (2E)-3-(4-Cl-Ph)prop-2-enoate 3-(4-Dimethylamino-Ph) Analogue (E)-3-(4-Cl-Ph) Chalcone
Core Structure Coumarin Coumarin Chalcone
Aryl Substituent 4-Chlorophenyl (electron-withdrawing) 4-Dimethylaminophenyl (electron-donating) 4-Chlorophenyl
Key Functional Groups Ester, C=O, Cl Ester, C=O, N(CH₃)₂ Ketone, Cl
Melting Point Not reported 192°C Not reported

Stability and Degradation Pathways

  • Umbelliferone Derivatives (): Umbelliferone (7-hydroxycoumarin) undergoes degradation under reflux to form hydroxylated, glucosylated, or methylated derivatives. In contrast, the esterification in 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate likely enhances stability, as ester groups are less prone to hydrolysis than hydroxyl groups under similar conditions .

Key Research Findings

  • Electronic Effects: The 4-chlorophenyl group’s electron-withdrawing nature may enhance the electrophilicity of the propenoate chain, influencing reactivity in Michael addition or cycloaddition reactions.
  • Crystallographic Behavior: Analogues like (E)-3-(4-chlorophenyl) chalcones exhibit variable dihedral angles (7.14°–56.26°), suggesting that substituent position and steric effects dictate molecular conformation and crystal packing .
  • Biological Implications: The coumarin core’s planar structure facilitates intercalation or binding to biological targets, while the 4-chlorophenyl group may improve membrane permeability due to increased hydrophobicity .

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